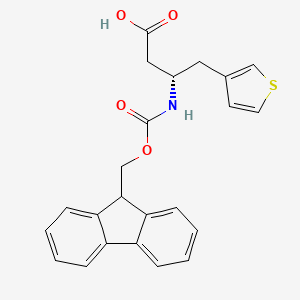

Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid

Description

Contextualizing Unnatural Amino Acids in Contemporary Chemical Biology and Material Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids naturally encoded by the genetic code. nih.gov Their deliberate incorporation into peptides and proteins is a powerful strategy for expanding the chemical and functional diversity of these biomolecules. nih.gov In chemical biology, UAAs serve as molecular probes to investigate protein structure, function, and interactions. chemimpex.compeptide.com By introducing novel functionalities—such as fluorescent tags, photo-crosslinkers, or bioorthogonal handles—researchers can gain insights into complex biological processes that are not accessible with the standard set of amino acids. chemimpex.com

The impact of UAAs extends to the development of peptide-based therapeutics. Peptides composed solely of natural amino acids can be susceptible to rapid degradation by proteases in the body. The incorporation of UAAs, particularly β-amino acids, can enhance metabolic stability, thereby prolonging the therapeutic window of a peptide drug. nih.gov Furthermore, the unique side chains of UAAs can be used to fine-tune the binding affinity and selectivity of a peptide for its biological target. researchgate.net

In material science, UAAs are utilized to create novel polymers and biomaterials with tailored properties. The self-assembly of peptides containing UAAs can lead to the formation of hydrogels, nanofibers, and other nanostructures with applications in tissue engineering, drug delivery, and electronics. researchgate.net The specific chemical and physical properties of the UAA side chains can direct the morphology and functionality of these materials.

Fundamentals and Advancements in Fmoc-Mediated Peptide Synthesis Methodologies

The synthesis of peptides containing UAAs is predominantly achieved through solid-phase peptide synthesis (SPPS), with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy being the most widely used method. nih.govresearchgate.net In Fmoc-SPPS, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group. altabioscience.com This protecting group is stable to the acidic conditions used for side-chain deprotection and cleavage of the peptide from the solid support. altabioscience.com

The Fmoc-SPPS cycle involves a series of steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. altabioscience.com

Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus and then coupled to the newly exposed N-terminus of the peptide chain. sigmaaldrich.com

Washing: Excess reagents are washed away to ensure the purity of the growing peptide. altabioscience.com

This cycle is repeated until the desired peptide sequence is assembled.

Recent advancements in Fmoc-SPPS have focused on improving the efficiency and scope of the methodology. These include the development of new solid supports, linkers, and coupling reagents that minimize side reactions and allow for the synthesis of longer and more complex peptides. researchgate.netresearchgate.net Furthermore, the availability of a wide range of commercially available Fmoc-protected amino acids, including many UAAs, has greatly facilitated the synthesis of modified peptides. researchgate.net

The Significance of Heterocyclic Side Chains, with Specific Emphasis on Thienyl Moieties, in Tailoring Amino Acid Functionality

The side chain of an amino acid plays a crucial role in determining the structure and function of a peptide or protein. Heterocyclic side chains, which contain rings with at least one atom other than carbon, are of particular interest in peptide design due to their unique steric and electronic properties. cymitquimica.com

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent example of a heterocyclic moiety that has been incorporated into amino acid side chains. chemimpex.com The thienyl group can influence the conformational preferences of a peptide backbone, potentially inducing specific secondary structures like β-turns. nih.gov The incorporation of thienyl-containing amino acids can also impact the biological activity of a peptide by altering its interaction with a target receptor or enzyme. chemimpex.com

In medicinal chemistry, the thiophene ring is often considered a bioisostere of the phenyl ring, meaning it can be used as a substitute to improve pharmacokinetic properties without compromising biological activity. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a peptide for its target. researchgate.net

The specific compound, Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid, combines the features of a β-amino acid with a thienyl side chain. The β-amino acid structure can impart resistance to enzymatic degradation, while the 3-thienyl moiety can influence the peptide's conformation and binding properties. nih.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 270263-01-9 |

| Molecular Formula | C23H21NO4S |

| Molecular Weight | 407.48 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Research Applications and Findings

Potential Applications in Peptide Science:

Conformational Control: The incorporation of this β-amino acid with a bulky aromatic side chain could be used to induce specific turns or folded structures in peptides. nih.gov The position of the thienyl group on the beta-carbon could lead to unique conformational constraints compared to its alpha-amino acid counterpart.

Development of Protease-Resistant Peptides: The β-amino acid backbone is known to confer resistance to degradation by proteases. nih.gov Peptides incorporating this UAA would be expected to have a longer half-life in biological systems.

Synthesis of Peptidomimetics: This compound can be used as a building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties. researchgate.net The thienyl group can serve as a pharmacophore that interacts with biological targets. chemimpex.com

Expected Research Findings:

Based on studies of similar compounds, research incorporating this compound into peptides would likely investigate:

The effect of the thienyl side chain on the secondary structure of the resulting peptide, using techniques like NMR and circular dichroism spectroscopy. nih.gov

The enzymatic stability of the modified peptide compared to its natural analog.

The binding affinity and biological activity of the peptide in relevant assays.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c25-22(26)12-16(11-15-9-10-29-14-15)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,14,16,21H,11-13H2,(H,24,27)(H,25,26)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLVDBJEAPYRRR-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701146909 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-01-9 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Fmoc S 3 Amino 4 3 Thienyl Butyric Acid

General Methodologies for the Preparation of β-Amino Acid Derivatives

The synthesis of β-amino acids is of significant interest due to their presence in numerous biologically active molecules and their utility in constructing peptidomimetics with enhanced metabolic stability. researchgate.net Several general strategies have been developed for their preparation. illinois.edu

Common approaches include:

Conjugate addition of amine nucleophiles to α,β-unsaturated carboxylic acid derivatives. researchgate.netillinois.edu

Mannich-type reactions , which involve the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone. illinois.eduorganic-chemistry.org

Metal-catalyzed hydrogenation of β-amino acrylates. researchgate.netillinois.edu

Homologation of α-amino acids , such as the Arndt-Eistert reaction, which extends the carbon chain of an α-amino acid to produce a β-amino acid. researchgate.netillinois.eduresearchgate.net

Palladium-catalyzed aminocarbonylation of alkenes , a method that utilizes hypervalent iodine and a carbon monoxide atmosphere to produce N-protected β-amino acid derivatives. illinois.edu

Nickel-catalyzed carboxylation of aziridines , providing a route to mono-substituted β-amino acids. illinois.edu

These methods often require pre-functionalized starting materials and may involve multiple steps. illinois.edu Recent advancements focus on developing more direct and efficient syntheses from simple building blocks like olefins and aziridines. illinois.edu

Stereoselective Approaches to (S)-3-Amino-4-(3-thienyl)-butyric Acid Precursors

Achieving the desired (S)-stereochemistry at the C3 position is a critical aspect of synthesizing Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid. Several stereoselective methods have been developed to control the chirality of β-amino acid precursors.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the asymmetric synthesis of amino acids.

One common approach involves the use of oxazolidinones , as pioneered by Evans. wikipedia.orgnih.gov For example, N-acyloxazolidinones can be alkylated to introduce the desired side chain with high diastereoselectivity. acs.org The auxiliary can then be cleaved to yield the enantiomerically enriched β-amino acid derivative. wikipedia.orgacs.org

Another class of auxiliaries includes camphorsultams , which have been shown to provide high levels of asymmetric induction in various reactions, including the synthesis of oxazoline (B21484) rings. wikipedia.orgPseudoephedrine and pseudoephenamine have also been employed as effective chiral auxiliaries in alkylation reactions. wikipedia.org

| Chiral Auxiliary | Key Application | Typical Diastereomeric Excess (d.e.) |

|---|---|---|

| Oxazolidinones (Evans auxiliaries) | Asymmetric alkylation and aldol (B89426) reactions | >90% |

| Camphorsultam (Oppolzer's sultam) | Asymmetric Michael additions and Diels-Alder reactions | >95% |

| Pseudoephedrine | Asymmetric alkylation of enolates | >90% |

Asymmetric Catalysis in Thienyl Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For the synthesis of β-aryl-β-amino acids, including thienyl derivatives, catalytic asymmetric Mannich reactions have proven effective. acs.org For instance, thiourea-based catalysts can promote the highly enantioselective addition of silyl (B83357) ketene (B1206846) acetals to N-Boc-aldimines, affording β-amino esters in high yields and enantioselectivities. acs.org This method has shown remarkable tolerance for heteroaromatic substrates, including thienyl-substituted imines. acs.org

Chiral aldehyde catalysis, using catalysts derived from BINOL, has also been employed for the asymmetric functionalization of amino acid esters. frontiersin.orgnih.gov These catalysts can activate substrates through the formation of chiral imines or enamines, enabling stereoselective bond formation. nih.gov

Multicomponent Reactions (e.g., Ugi Reaction) for Thienyl Amino Acids

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, offer a highly efficient route to complex molecules. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example, involving the reaction of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgdntb.gov.ua

The Ugi reaction can be adapted for the synthesis of β-amino acid derivatives by using β-amino acids as one of the components. wikipedia.org This approach has been used to prepare β-lactams and other structurally diverse scaffolds. wikipedia.org The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, including the thienyl moiety, by selecting the appropriate starting materials. acs.org

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Chiral Auxiliary | High stereoselectivity, well-established methods | Requires stoichiometric amounts of the auxiliary, additional steps for attachment and removal |

| Asymmetric Catalysis | High atom economy, catalytic amount of chiral source | Catalyst development can be challenging, may require specific substrates |

| Multicomponent Reactions | High efficiency, rapid generation of molecular complexity | Can be difficult to control stereoselectivity, may require optimization for specific substrates |

Efficient and Regioselective Fmoc Protection Strategies for Amino Acids, including β-Amino Acids

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine-protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgomizzur.com Its key advantage is its lability to bases, typically piperidine (B6355638), while being stable to acidic conditions. americanpeptidesociety.orgomizzur.com This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups. americanpeptidesociety.org

The introduction of the Fmoc group onto the amino group of β-amino acids is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. researchgate.netnih.gov The pH of the reaction is a critical parameter to control, as excessively high pH can lead to side reactions. nih.gov

For Fmoc protection of β-amino butyric acid, a 2:1 mixture of dioxane and 10% sodium bicarbonate solution has been used to maintain a pH of 8-9, leading to the desired product. nih.gov

Derivatization Pathways for Further Functionalization of the (3-Thienyl)butyric Acid Scaffold

The (S)-3-Amino-4-(3-thienyl)-butyric acid scaffold offers several sites for further derivatization, enabling the synthesis of a diverse range of molecules.

The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively. This is a fundamental transformation in peptide synthesis and for the creation of other bioactive molecules.

The amino group , after deprotection of the Fmoc group, can be acylated, alkylated, or used in the formation of various heterocyclic structures.

The thienyl ring itself can undergo various electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, allowing for the introduction of additional functional groups onto the aromatic core. The sulfur atom in the thiophene (B33073) ring also imparts unique electronic properties that can be exploited in various applications, including material science. nbinno.com

For instance, the related compound (S)-3-(2-thienylthio)butyric acid can be synthesized and further derivatized to create complex heterocyclic systems. google.comgoogle.com

Integration and Application of Fmoc S 3 Amino 4 3 Thienyl Butyric Acid in Peptide Chemistry

Strategic Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptide chains. asm.org The strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids, allowing for iterative deprotection and coupling cycles on a solid support. seplite.com The incorporation of Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid into this workflow necessitates specific considerations to maximize yield and purity.

The efficiency of peptide bond formation is critical in SPPS. The steric hindrance posed by the β-substituted side chain of this compound can slow down the coupling reaction. To overcome this, the choice of activating reagent is paramount. While standard carbodiimide-based activators like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can be used, more potent activating agents are often preferred for sterically hindered amino acids. merckmillipore.com

Modern coupling reagents, such as aminium/uronium or phosphonium (B103445) salts, have demonstrated superior performance in difficult couplings. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate) are known to generate highly reactive activated esters, facilitating rapid and efficient amide bond formation even with challenging residues. merckmillipore.comluxembourg-bio.com The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 6-Cl-HOBt, can further enhance coupling efficiency and suppress side reactions. merckmillipore.com

| Activating Reagent | Class | Key Features |

| HATU | Aminium Salt | Highly efficient, especially for sterically hindered couplings. merckmillipore.com |

| HBTU | Aminium Salt | A common and effective coupling reagent in SPPS. luxembourg-bio.com |

| DIC/HOBt | Carbodiimide/Additive | A classic combination that is cost-effective but may be less efficient for difficult couplings. merckmillipore.com |

| PyBOP | Phosphonium Salt | Known for its high reactivity and ability to minimize racemization. |

Table 1: Comparison of Common Activating Reagents for SPPS

The incorporation of β-amino acids like this compound can be prone to specific side reactions during Fmoc-SPPS. One of the most common issues is the formation of aspartimide-like structures, particularly when the subsequent amino acid is prone to acting as a nucleophile. nih.goviris-biotech.de This cyclization reaction can lead to the formation of by-products that are difficult to separate from the target peptide. iris-biotech.de

Another potential side reaction is diketopiperazine formation, which can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. iris-biotech.de The use of bulky protecting groups on the C-terminal carboxyl group and careful selection of the resin can help to minimize this side reaction.

Aggregation of the growing peptide chain, particularly with hydrophobic residues, can also hinder both coupling and deprotection steps. mblintl.com The thienyl group in this compound may contribute to this phenomenon. Strategies to mitigate aggregation include the use of chaotropic salts, elevated temperatures, or microwave-assisted synthesis. mblintl.com

Achieving high purity of the final peptide is a critical goal of SPPS. The foundation for a pure product is the use of high-purity starting materials, including the Fmoc-amino acids. nih.govajpamc.com Impurities in the building blocks can be incorporated into the growing peptide chain, leading to a complex mixture of final products. nih.gov

During the synthesis, monitoring the completeness of both the coupling and deprotection steps is essential. The Kaiser test is a common qualitative method for detecting free primary amines on the resin. Following the synthesis, the crude peptide is cleaved from the resin and deprotected, typically using a cocktail containing trifluoroacetic acid (TFA) and scavengers to trap reactive cations. chempep.comsigmaaldrich.com

The final purification of the peptide containing (S)-3-Amino-4-(3-thienyl)-butyric acid is most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). ajpamc.com The choice of the stationary phase (e.g., C18) and the mobile phase gradient (typically a mixture of water and acetonitrile (B52724) with a small amount of TFA) must be optimized to achieve the best separation of the target peptide from any side products or deletion sequences.

| Purification Step | Purpose | Common Techniques |

| Cleavage and Deprotection | Release of the peptide from the solid support and removal of side-chain protecting groups. | Treatment with a strong acid cocktail (e.g., TFA with scavengers). chempep.comsigmaaldrich.com |

| Precipitation and Washing | Removal of scavengers and other small molecule impurities. | Precipitation in cold diethyl ether. |

| Final Purification | Isolation of the target peptide from closely related impurities. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). ajpamc.com |

| Purity Analysis | Confirmation of the purity and identity of the final product. | Analytical RP-HPLC and Mass Spectrometry. |

Table 2: General Workflow for Peptide Purification

Considerations for Solution-Phase Peptide Synthesis Incorporating the Chemical Compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable option, particularly for the large-scale production of shorter peptides. The incorporation of this compound in solution-phase synthesis requires careful control of reaction conditions to ensure high yields and prevent side reactions.

A key challenge in solution-phase synthesis is the purification of intermediates after each coupling step. Unlike SPPS where excess reagents are simply washed away, solution-phase synthesis often requires crystallization or chromatography to isolate the growing peptide chain. The solubility of the peptide fragments containing the hydrophobic thienyl group may also present challenges.

The choice of protecting groups is also critical. The Fmoc group, while usable in solution-phase, can present challenges in the removal of the dibenzofulvene byproduct. nih.gov Alternative N-terminal protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often preferred in solution-phase synthesis.

Challenges and Innovative Solutions in Synthesizing Peptides with Non-Canonical β-Amino Acids

The incorporation of non-canonical amino acids, especially β-amino acids, into peptides is a growing area of research aimed at enhancing the therapeutic properties of peptides. researcher.life However, their synthesis presents several challenges.

One of the main challenges is the often-reduced reactivity of β-amino acids in coupling reactions compared to their α-amino acid counterparts. This can lead to lower yields and the accumulation of deletion sequences. asm.org As mentioned, the use of highly potent activating reagents is a key strategy to overcome this.

Furthermore, the introduction of β-amino acids can alter the secondary structure of peptides, potentially leading to aggregation during synthesis. mblintl.com Innovative solutions to combat aggregation include the incorporation of solubilizing sequences or the use of specialized synthesis platforms that can disrupt intermolecular interactions.

Recent advances in synthetic methodologies are also providing new tools for the incorporation of non-canonical amino acids. These include the development of novel protecting group strategies and the use of enzymatic methods for peptide bond formation, which can offer high specificity and milder reaction conditions. rsc.org

Influence of the 3 Thienyl Butyric Acid Moiety on Peptide Structural Characteristics and Engineered Functions

Functionalization Strategies for Research Probes and Biosensors

Engineering Peptides for Bioconjugation and Surface Immobilization Studies

The synthesis of peptides for advanced applications such as bioconjugation and surface immobilization relies heavily on controlled, stepwise assembly, a process for which Fmoc-protected amino acids are fundamental building blocks. chempep.com The use of Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid in Solid-Phase Peptide Synthesis (SPPS) allows for the precise placement of this unique moiety within a peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus, which can be removed under mild basic conditions, typically with piperidine (B6355638), allowing the sequential addition of further amino acids to build a complex peptide chain. chempep.comnbinno.com This method is advantageous over older techniques, such as Boc chemistry, because the milder deprotection conditions preserve the integrity of sensitive functional groups within the peptide sequence. altabioscience.com

Once synthesized, peptides incorporating the (3-thienyl)butyric acid moiety can be engineered for specific applications. The thienyl group itself introduces several features that can be exploited for bioconjugation and immobilization:

Unique Physicochemical Properties: The thiophene (B33073) ring is an aromatic heterocycle containing a sulfur atom. This provides a distinct electronic and steric profile compared to natural amino acid side chains like phenylalanine or tyrosine. These properties can influence molecular recognition and binding events, which are critical for targeted bioconjugation.

Platform for Further Functionalization: While the thiophene ring is relatively stable, it can undergo electrophilic substitution reactions, offering a potential handle for post-synthetic modification to attach linkers, labels, or other biomolecules.

Surface Interactions: The aromatic and sulfur-containing nature of the thienyl group can be leveraged for specific surface immobilization strategies. For instance, thiophene and its derivatives are known to interact with metal surfaces. Furthermore, the thienyl moiety can be a monomer unit for electropolymerization, enabling the creation of conductive peptide-polymer hybrid materials directly on an electrode surface. This opens possibilities for the development of novel biosensors and bioelectronic devices.

The table below outlines the potential roles of the core components of this compound in these engineering processes.

| Component | Function in Peptide Engineering | Relevance to Bioconjugation & Immobilization |

| Fmoc Group | Protects the α-amino group during synthesis, enabling stepwise peptide assembly (SPPS). chempep.com | Allows for the controlled incorporation of the thienyl moiety at specific positions in the peptide sequence. |

| β-Amino Acid Backbone | Increases resistance to enzymatic degradation compared to natural α-peptides. Induces specific secondary structures. nih.gov | Enhances the stability of the final peptide conjugate. The defined structure can ensure proper orientation upon surface immobilization. |

| (3-Thienyl) Side Chain | Provides unique steric and electronic properties. Can participate in π-π stacking and other non-covalent interactions. | Can be used as a direct anchor for surface attachment or as a reactive site for covalent ligation of other molecules. |

Design Principles for Peptidomimetics and Foldamers Incorporating the Thienyl Moiety

The design of peptidomimetics and foldamers aims to create molecules that mimic the structure and function of natural peptides or fold into predictable, stable three-dimensional shapes. nih.govchemrxiv.org The inclusion of this compound is a key strategy in this field due to its status as a β-amino acid, which fundamentally alters the peptide backbone and conformational preferences.

Peptidomimetics: Peptidomimetics are designed to replicate the secondary structures of proteins, such as β-turns and α-helices, which are often crucial for biological activity like mediating protein-protein interactions. chemrxiv.org The incorporation of a β-amino acid like (S)-3-Amino-4-(3-thienyl)-butyric acid can stabilize turn-like structures that might be transient in natural peptides. nih.gov The design principles for using this moiety in peptidomimetics include:

Backbone Rigidity: The extra methylene group in the β-amino acid backbone provides more conformational flexibility than an α-amino acid, yet it also predisposes the chain to adopt specific turn or helical structures.

Side Chain Interactions: The bulky and aromatic thienyl group acts as a significant steric controller, influencing the local backbone conformation. It can be designed to mimic the hydrophobic side chains of residues like Phenylalanine or Tryptophan, occupying similar binding pockets, but its unique electronic character due to the sulfur atom can lead to different interaction profiles.

Foldamers: Foldamers are oligomers that adopt well-defined secondary structures. nih.govnih.gov Oligomers composed entirely of β-amino acids (β-peptides) are one of the most well-studied classes of foldamers, known to form stable helices (e.g., 12-helices, 14-helices) and sheets. nih.gov The incorporation of the (3-thienyl)butyric acid moiety follows several key design principles:

Induction of Ordered Structures: The constrained nature of the β-peptide backbone is a primary driver for folding into predictable conformations.

Stabilization through Side-Chain Interactions: When incorporated into a β-peptide, the thienyl side chains can align along the folded structure. This allows for stabilizing π-π stacking interactions between adjacent thienyl rings, further reinforcing the folded architecture.

The following table summarizes the key design principles for incorporating the thienyl moiety into these advanced molecular structures.

| Design Principle | Application in Peptidomimetics | Application in Foldamers |

| Backbone Modification (β-Amino Acid) | Introduction of an extra C-C bond in the backbone helps to nucleate and stabilize β-turn and other secondary structure mimics. nih.gov | The β-peptide backbone directs the oligomer to fold into predictable and highly stable secondary structures like helices. nih.gov |

| Steric Influence of Thienyl Group | The bulky side chain restricts local bond rotations, guiding the peptide into a specific conformation designed to mimic a protein recognition motif. | The thienyl groups can create a specific "surface" on the foldamer, which can be designed for molecular recognition or material applications. |

| Non-Covalent Side Chain Interactions | The aromatic ring can engage in π-π or cation-π interactions within a protein binding site, enhancing binding affinity. nih.gov | Stacking of thienyl rings between adjacent residues can provide significant enthalpic stabilization to the folded conformation. |

| Altered Polarity | The sulfur heterocycle provides a different polarity and hydrogen bonding capability compared to purely hydrocarbon side chains like phenylalanine. | The periodic arrangement of thienyl groups can create amphiphilic foldamers capable of self-assembly into higher-order structures. |

Methodological Advancements and Future Research Directions

Development of Novel Resins and Linkers Optimized for the Fmoc-based Synthesis of Thienyl-Modified Peptides

The foundation of successful solid-phase peptide synthesis (SPPS) lies in the appropriate selection of resins and linkers. nih.govspringernature.com For the Fmoc/tBu strategy, which is considered a milder and highly versatile method for peptide manufacturing, the choice of the solid support is critical for achieving high yield and purity. altabioscience.comnih.gov While a broad array of resins and linkers have been developed for standard SPPS, the synthesis of peptides incorporating unique residues like (S)-3-Amino-4-(3-thienyl)-butyric acid necessitates special considerations to prevent side reactions and ensure efficient assembly.

Currently, standard resins such as Wang and 2-chlorotrityl resins are widely used for the synthesis of peptide acids via the Fmoc strategy. biosynth.compeptide.com The 2-chlorotrityl linker is particularly advantageous for preventing diketopiperazine (DKP) formation, a common side reaction, especially with C-terminal proline residues, but also a concern for other amino acids under the basic conditions of Fmoc deprotection. biosynth.comiris-biotech.de Given that the thienyl group of Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid does not present the same reactivity challenges as the thiol group in cysteine, standard protocols may be applicable. sigmaaldrich.com However, the bulky nature of the thienyl side chain could influence coupling efficiency and peptide aggregation on the solid support.

Future research is directed towards developing resins and linkers specifically optimized for peptides containing bulky, aromatic, and heterocyclic unnatural amino acids. This includes creating novel polymeric supports with enhanced swelling properties in a wider range of solvents to improve reagent accessibility. biosynth.com Furthermore, "safety-catch" linkers, which are stable throughout the synthesis but can be activated for cleavage by a specific chemical reaction, offer a promising avenue for the synthesis of complex thienyl-modified peptides, as they provide an additional layer of orthogonality. nih.gov

Table 1: Common Resins for Fmoc-SPPS and Their Potential for Thienyl-Modified Peptides

| Resin/Linker Type | Key Feature | Relevance for Thienyl-Peptide Synthesis | Potential Challenges |

| Wang Resin | p-Alkoxybenzyl alcohol linker, acid-labile. peptide.com | Standard for synthesis of peptide acids. peptide.com | Potential for diketopiperazine formation during Fmoc deprotection of the second amino acid. iris-biotech.de |

| 2-Chlorotrityl Resin | Highly acid-sensitive linker. biosynth.com | Minimizes diketopiperazine formation and allows for cleavage under mild conditions, preserving side-chain protecting groups. biosynth.com | The bulky linker may have steric interactions with the thienyl side chain. |

| SASRIN Resin | Super acid-sensitive linker. biosynth.com | Suitable for the synthesis of fully protected peptide fragments, which can be useful for convergent synthesis strategies. biosynth.com | Requires careful handling due to high acid lability. |

| Safety-Catch Linkers | Stable linker requiring a specific activation step before cleavage. nih.gov | Offers enhanced orthogonality, beneficial for complex peptides with multiple modifications. nih.gov | May require additional synthetic steps for activation and cleavage. |

Progress in Automation and High-Throughput Synthesis Platforms for Unnatural Amino Acid-Containing Peptides

The increasing demand for synthetic peptides in drug discovery and materials science has driven significant progress in automated synthesis platforms. nih.gov These technologies are crucial for efficiently producing large libraries of peptides that incorporate unnatural amino acids, including this compound. Automated parallel peptide synthesizers can prepare hundreds or even thousands of distinct peptides simultaneously, facilitating rapid screening and optimization. peptide.com

Recent advancements have moved beyond traditional batch synthesis to automated flow chemistry systems. iris-biotech.de Flow synthesis offers several advantages, including improved reaction kinetics, reduced reagent consumption, and the ability to synthesize longer and more complex peptides, including those with unnatural residues. iris-biotech.de These platforms enable the creation of diverse peptide libraries for screening, which is essential for identifying peptides with desired biological activities. springernature.compeptide.com The integration of high-throughput synthesis with purification and characterization technologies is creating a streamlined workflow from peptide design to biological assay, accelerating the pace of peptide-based research. peptide.com

Table 2: Comparison of Peptide Synthesis Platforms

| Platform | Principle | Advantages for Unnatural Amino Acids | Throughput |

| Manual SPPS | Stepwise synthesis performed manually in reaction vessels. | High flexibility for troubleshooting and custom modifications. | Low |

| Automated Batch Synthesizer | Automated fluid handling for reagents and washing steps in parallel reactors. | Allows for unattended synthesis of multiple peptides. peptide.com | Medium to High |

| Automated Flow Synthesizer | Continuous flow of reagents through a column packed with the resin support. iris-biotech.de | Efficient coupling, reduced side reactions, suitable for long and difficult sequences. iris-biotech.de | High |

| High-Throughput Library Synthesis | Parallel synthesis on a microscale, often using robotic liquid handlers. | Enables the generation of vast libraries for screening purposes. springernature.com | Very High |

Exploration of Orthogonal Protecting Group Strategies in Conjunction with Fmoc for Complex Peptide Architectures

The synthesis of complex peptides, such as those with multiple cyclic structures, branches, or post-translational modifications, relies heavily on the concept of orthogonality. nih.gov An orthogonal protecting group strategy involves the use of multiple classes of protecting groups, each of which can be removed under specific conditions without affecting the others. altabioscience.com The standard Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group is used for temporary Nα-protection, and acid-labile groups (like tert-butyl) are used for side-chain protection. altabioscience.com

To build more complex architectures incorporating residues like this compound, additional orthogonal protecting groups are required. For instance, protecting groups that are removable by photolysis, enzymatic cleavage, or specific chemical reagents can be employed to allow for selective modification of the peptide while it is still attached to the solid support. nih.gov The development of novel deprotection methods, such as using hydrogenolysis under mildly acidic conditions to remove the Fmoc group, further expands the versatility and orthogonality of peptide synthesis, enabling the creation of sensitive molecules that would be incompatible with traditional base-mediated deprotection.

This multi-layered orthogonality is crucial for site-specific modifications, such as the attachment of fluorophores, cross-linkers, or other bioactive moieties, which is a key aspect of advanced chemical biology research. nih.gov

Expanding the Scope of Thienyl-Substituted Amino Acids in Protein Engineering and Design

Protein engineering aims to create new proteins with novel or enhanced functions by altering their amino acid sequences. acs.org The incorporation of unnatural amino acids, such as thienyl-substituted variants, breaks the constraints of the 20 canonical amino acids and opens up vast possibilities for protein design. acs.orgnih.gov The thienyl group, as a sulfur-containing aromatic heterocycle, can introduce unique steric and electronic properties into a protein structure.

Future research in this area will likely focus on several key aspects:

Modulating Protein Stability: The specific hydrophobic and aromatic characteristics of the thienyl ring could be used to engineer new packing interactions within a protein's core, potentially enhancing its thermal or chemical stability.

Creating Novel Binding Pockets: The distinct geometry of the thienyl group can be used to design proteins with novel binding specificities for small molecules, other proteins, or nucleic acids.

Developing New Biocatalysts: By placing a thienyl-substituted amino acid in the active site of an enzyme, it may be possible to alter its substrate specificity or even create entirely new catalytic functions. nih.gov

Introducing Spectroscopic Probes: While the thienyl group itself is not a strong fluorophore, it can be further modified or used as a handle to attach other probes for studying protein dynamics and interactions.

The ability to site-specifically incorporate such amino acids using expanded genetic code technologies is a powerful tool that will undoubtedly lead to the creation of proteins with functions not seen in nature. nih.govyoutube.com

Emerging Applications of Peptides Containing this compound in Advanced Chemical Biology Research

Peptides that incorporate unnatural amino acids are invaluable tools in chemical biology for probing and manipulating biological systems. nih.gov While specific applications for peptides containing this compound are still emerging, the unique properties of the thienyl group suggest several promising research directions.

Development of Therapeutic Peptides: The incorporation of this β-amino acid can induce specific secondary structures (e.g., helices, turns) in peptides, making them more stable against proteolytic degradation and potentially more potent as enzyme inhibitors or receptor modulators. mdpi.com Such peptides could be explored as antimicrobial agents, anticancer therapeutics, or anti-inflammatory drugs. mdpi.comnih.gov

Probes for Biological Imaging: Peptides containing thienyl-alanine analogues can serve as scaffolds for developing probes to visualize biological processes. The thienyl group can act as a handle for bioorthogonal conjugation reactions, allowing for the attachment of fluorescent dyes or other imaging agents. nih.govnih.gov

Novel Biomaterials: The self-assembly of peptides into well-defined nanostructures is a rapidly growing field. The aromatic thienyl group can participate in π-stacking interactions, which could be exploited to direct the assembly of peptides into nanofibers, hydrogels, or other materials with applications in tissue engineering and drug delivery.

Tools for Studying Protein-Protein Interactions: By mimicking a key residue in a protein binding interface, peptides containing (S)-3-Amino-4-(3-thienyl)-butyric acid could be designed as inhibitors of specific protein-protein interactions, which are often implicated in disease.

The synthesis and incorporation of this compound into peptide chains provide a powerful strategy for creating sophisticated chemical tools to explore complex biological questions. cardiff.ac.uk

Q & A

Basic Research Questions

Q. How is Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid synthesized, and what are the critical steps to ensure enantiomeric purity?

- Methodology : The synthesis typically follows the Arndt-Eistert homologation to elongate the carbon chain while preserving stereochemistry . Key steps include:

- Chiral auxiliary use : Employ (S)-configured starting materials to maintain enantiomeric integrity.

- Fmoc protection : Introduce the Fmoc group early to protect the amine during subsequent reactions.

- Purification : Use reverse-phase HPLC with chiral columns (e.g., Chiralpak®) to separate enantiomers. Confirmation via NMR (e.g., H, C) and polarimetry ensures purity .

Q. What analytical techniques are essential for characterizing this compound post-synthesis?

- Primary methods :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Verifies molecular weight and purity (e.g., observed [M+Na] peaks) .

- NMR Spectroscopy : H NMR (400 MHz) resolves proton environments (e.g., δ 5.77 ppm for Fmoc CH) .

- Elemental Analysis : Confirms C, H, N, S composition.

Q. What are common challenges in purifying Fmoc-protected amino acids with aromatic substituents?

- Challenges : Low solubility in polar solvents (e.g., DMF, DCM) due to hydrophobic thienyl/phenyl groups .

- Solutions :

- Use gradient elution in HPLC with acetonitrile/water mixtures.

- Employ counterion exchange (e.g., TFA salt formation) to enhance solubility .

Advanced Research Questions

Q. How can this amino acid be incorporated into β-peptides targeting hDM2/hDMX interactions?

- Design strategies :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-SPPS protocols with HBTU/HOBt coupling to minimize racemization .

- Conformational analysis : Apply circular dichroism (CD) to assess β-sheet/helix propensity influenced by the thienyl group’s π-stacking .

- Functional assays :

- Fluorescence Polarization (FP) : Measure binding affinity to hDM2 (e.g., IC values) .

- Cell permeability : Use flow cytometry with fluorescently tagged β-peptides .

Q. How does the 3-thienyl substituent influence peptide stability compared to phenyl/pyridyl analogs?

- Electronic effects : The sulfur atom in thienyl enhances electron-richness, promoting charge-transfer interactions with aromatic residues in target proteins.

- Steric considerations : Thienyl’s smaller size vs. phenyl allows tighter packing in hydrophobic pockets.

- Experimental validation :

- Molecular Dynamics (MD) simulations : Compare backbone flexibility in peptides with thienyl vs. phenyl .

- Protease resistance assays : Thienyl’s hydrophobicity may reduce enzymatic degradation .

Q. How can coupling efficiency in SPPS be optimized for sterically hindered residues like this amino acid?

- Optimization strategies :

- Double coupling : Repeat coupling steps with fresh HBTU/HOBt/DIPEA.

- Microwave-assisted synthesis : Enhance reaction kinetics at 50°C for 10 minutes .

- Side-chain protection : Temporarily protect thienyl with Alloc groups to reduce steric hindrance .

Data Contradiction Analysis

Q. Conflicting solubility reports for Fmoc-protected analogs: How to resolve discrepancies?

- Case study : notes "solubility not available," while other analogs (e.g., pentafluoro-phenyl) show variable solubility.

- Resolution :

- Empirical testing : Screen solvents (DMSO, DMF, THF) using dynamic light scattering (DLS).

- Additive use : Introduce chaotropic agents (urea) or surfactants (SDS) for hydrophobic residues.

Methodological Tables

Key Considerations for Experimental Design

- Stereochemical integrity : Monitor racemization via Marfey’s reagent post-cleavage .

- Scale-up challenges : Use continuous-flow reactors for reproducible β-peptide synthesis .

- Toxicity : Follow safety protocols for thienyl handling (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.